![molecular formula C15H24BrN B1517722 [(4-Bromophenyl)methyl](octan-2-yl)amine CAS No. 1152862-85-5](/img/structure/B1517722.png)
[(4-Bromophenyl)methyl](octan-2-yl)amine
Overview
Description
“(4-Bromophenyl)methylamine” is an organic compound with the CAS Number: 1152862-85-5 . It has a molecular weight of 298.27 . The IUPAC name for this compound is N-(4-bromobenzyl)-2-octanamine .
Synthesis Analysis
While specific synthesis methods for “(4-Bromophenyl)methylamine” were not found, related compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized through various methods . For instance, p-bromoacetophenone, thiourea, and iodine have been used in a reflux process .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)methylamine” is 1S/C15H24BrN/c1-3-4-5-6-7-13(2)17-12-14-8-10-15(16)11-9-14/h8-11,13,17H,3-7,12H2,1-2H3 .
Chemical Reactions Analysis
While specific reactions involving “(4-Bromophenyl)methylamine” were not found, benzylic positions like the one in this compound are known to undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation .
Physical And Chemical Properties Analysis
“(4-Bromophenyl)methylamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Inhibition of Uptake into Serotonin Neurones
(4-Bromophenyl)methylamine has been studied for its potential role in inhibiting uptake into serotonin neurons. It was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice. This suggests its use in neuroscience research, particularly in understanding serotonin-related mechanisms in the brain (Fuller et al., 1978).
Antagonist of Substance P (NK1) Receptor
This compound has also been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This finding is significant in the context of investigating physiological properties of substance P and exploring its role in various diseases. Its selective antagonistic properties make it a valuable tool in pharmacological research (Snider et al., 1991).
Mediator for Indirect Oxidation of Amines
In the field of chemistry, (4-Bromophenyl)methylamine serves as an effective electron transfer mediator for the indirect oxidation of amines. This process is significant for various synthetic and analytical applications, highlighting its utility in chemical synthesis and analysis (Pletcher & Zappi, 1989).
Nonlinear Optical Studies
There is also research focusing on the synthesis, molecular structure, and spectral analysis of derivatives of (4-Bromophenyl)methylamine for nonlinear optical studies. These studies are critical in the development of advanced materials for photonics and optoelectronics (Tamer et al., 2016).
Antimicrobial and Cytotoxic Activity
Additionally, derivatives of (4-Bromophenyl)methylamine have been synthesized and evaluated for their antimicrobial and cytotoxic properties. This area of research is crucial for developing new therapeutic agents with potential applications in treating infections and cancer (Noolvi et al., 2014).
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN/c1-3-4-5-6-7-13(2)17-12-14-8-10-15(16)11-9-14/h8-11,13,17H,3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUYYYBQIHPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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